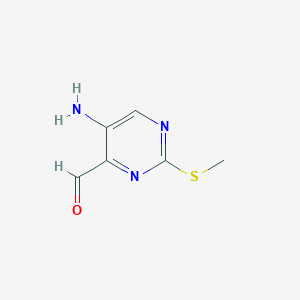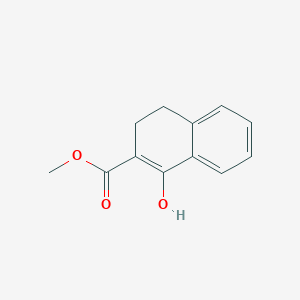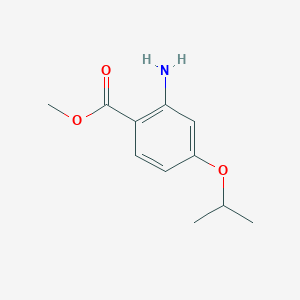
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-(methylamino)acetamide typically involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride, followed by the introduction of a methylamino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-dichlorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetamides.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, while the acetamide moiety facilitates its incorporation into biological systems. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(3,4-dichlorophenyl)-2-aminoacetamide
- N-(3,4-dichlorophenyl)-2-(ethylamino)acetamide
- N-(3,4-dichlorophenyl)-2-(dimethylamino)acetamide
Comparison: N-(3,4-dichlorophenyl)-2-(methylamino)acetamide is unique due to its specific combination of a dichlorophenyl group and a methylamino group attached to an acetamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and specific reactivity patterns, which may not be observed in similar compounds with different substituents.
Propriétés
Formule moléculaire |
C9H10Cl2N2O |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-12-5-9(14)13-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3,(H,13,14) |
Clé InChI |
YPKYDNXXHOGBMD-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


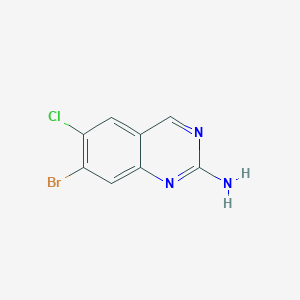
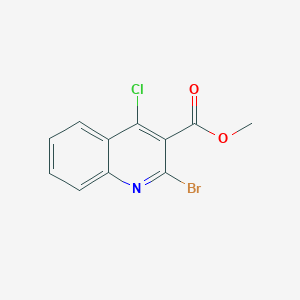
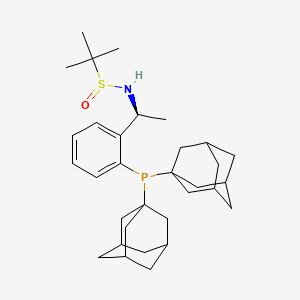

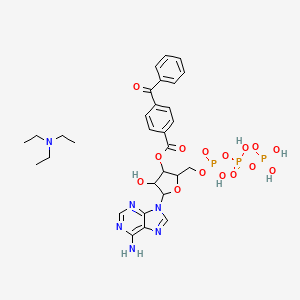
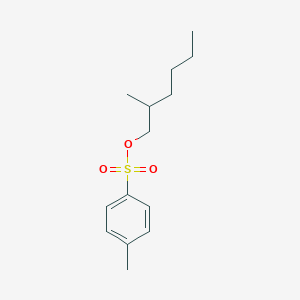
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)

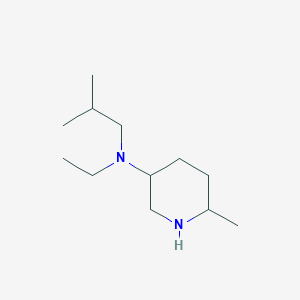
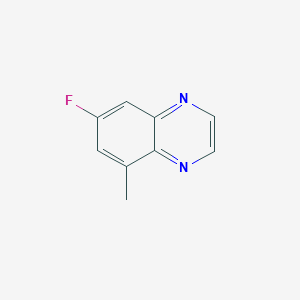
![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
